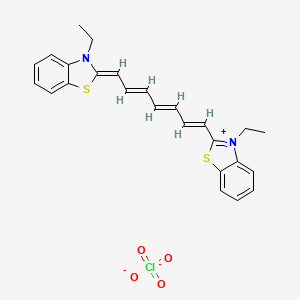
3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate is a useful research compound. Its molecular formula is C25H25ClN2O4S2 and its molecular weight is 517.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate is a complex organic compound with notable biological activities. This article explores its biological properties, including antibacterial, anticancer, and other pharmacological effects, drawing from recent research findings and case studies.
Chemical Structure
The compound is characterized by a benzothiazole core with ethyl and heptatriene substituents. Its IUPAC name is 3-ethyl-2-((1E,3E,5E,7E)-7-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)benzo[d]thiazol-3-ium perchlorate. The structural formula can be represented as follows:
Antibacterial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. For instance:
- Mechanism of Action : Benzothiazole compounds inhibit key bacterial enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication .
-
Case Studies :
- A study reported that certain benzothiazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin against Salmonella typhimurium and Klebsiella pneumonia (MIC = 25–50 μg/ml) .
- Another investigation showed that modifications at specific positions on the benzothiazole ring enhanced antibacterial activity, particularly with halogen substitutions .
Anticancer Activity
Benzothiazole derivatives have also been recognized for their anticancer potential:
- In Vitro Studies : Various derivatives have been tested against multiple cancer cell lines. For example, compounds derived from benzothiazole exhibited GI50 values in the nanomolar range against MCF-7 breast cancer cells .
-
Case Studies :
- One study highlighted that a specific benzothiazole derivative showed significant cytotoxicity against human leukemia (THP-1) and melanoma (B16-F10) cell lines at concentrations as low as 10−5M .
- The structure–activity relationship (SAR) studies indicated that modifications on the benzothiazole scaffold could drastically alter anticancer efficacy, with some derivatives achieving CC50 values below 10μM .
Other Biological Activities
Beyond antibacterial and anticancer effects, benzothiazole derivatives have been explored for various other pharmacological activities:
- Anti-inflammatory : Some compounds exhibit anti-inflammatory properties by modulating inflammatory pathways.
- Antiviral and Antimalarial : Research has indicated potential antiviral effects against HIV and antimalarial activity .
Summary of Biological Activities
Propriétés
Numéro CAS |
22268-66-2 |
|---|---|
Formule moléculaire |
C25H25ClN2O4S2 |
Poids moléculaire |
517.1 g/mol |
Nom IUPAC |
(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;perchlorate |
InChI |
InChI=1S/C25H25N2S2.ClHO4/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;2-1(3,4)5/h5-19H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
PZQHZVAROUTGBU-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















